molecular formula C8H6F2N2 B13028728 2-Amino-5-(difluoromethyl)benzonitrile

2-Amino-5-(difluoromethyl)benzonitrile

Cat. No.: B13028728
M. Wt: 168.14 g/mol
InChI Key: DYBXQKVJURVHAJ-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the difluoromethyl group at the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(difluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2,5-difluorotoluene to form 2-bromo-5-(difluoromethyl)toluene. This intermediate is then subjected to a cyanation reaction using a suitable cyanide source, such as cuprous cyanide, to yield 2-cyano-5-(difluoromethyl)toluene. Finally, the nitrile group is converted to an amino group through a reduction process, often using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as microwave-assisted synthesis and enzymatic catalysis are being explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

2-Amino-5-(difluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Amino-4-(difluoromethyl)benzonitrile: Similar structure but with the difluoromethyl group at the fourth position.

    2-Amino-3-(difluoromethyl)benzonitrile: Similar structure but with the difluoromethyl group at the third position.

Uniqueness

2-Amino-5-(difluoromethyl)benzonitrile is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The presence of the difluoromethyl group can also enhance the compound’s stability and lipophilicity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-amino-5-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7(12)6(3-5)4-11/h1-3,8H,12H2

InChI Key

DYBXQKVJURVHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C#N)N

Origin of Product

United States

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